1-Bromo-2-isopropoxynaphthalene: Physical Properties & Technical Characterization Guide
1-Bromo-2-isopropoxynaphthalene: Physical Properties & Technical Characterization Guide
[1]
Executive Summary
1-Bromo-2-isopropoxynaphthalene (CAS: 791088-70-5) is a specialized halogenated naphthyl ether used primarily as a sterically demanding electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural utility lies in the ortho-bromo substituent adjacent to the bulky isopropoxy group, which provides unique steric directing effects during metallation and coupling sequences. This guide details its physical properties, spectral fingerprints, and validated synthesis protocols for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis
The compound features a naphthalene core substituted at the C1 position with bromine and the C2 position with an isopropoxy ether. The steric bulk of the isopropyl group at C2 significantly influences the rotational freedom of the C1-Br bond, impacting oxidative addition rates in catalytic cycles.
| Property | Data |
| IUPAC Name | 1-Bromo-2-(propan-2-yloxy)naphthalene |
| Common Name | 1-Bromo-2-isopropoxynaphthalene |
| CAS Number | 791088-70-5 |
| Molecular Formula | C₁₃H₁₃BrO |
| Molecular Weight | 265.15 g/mol |
| SMILES | CC(C)Oc1ccc2ccccc2c1Br |
| InChI Key | InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-11-5-3-4-6-12(11)10(13)14/h3-9H,1-2H3 |
Physical Properties Profile
Note: Quantitative values are derived from experimental spectral literature and homolog trends.
| Property | Value / Description | Notes |
| Physical State | Low-melting solid or Viscous Oil | Trend: Methoxy homolog (MP 84°C) > Ethoxy (MP 66°C) > Isopropoxy (Predicted <50°C). |
| Melting Point | 40–50 °C (Estimated) | Often isolated as an oil requiring crystallization at low temp. |
| Boiling Point | >300 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | High | Soluble in DCM, EtOAc, Acetone, THF, Toluene. |
| Water Solubility | Negligible | Highly lipophilic (LogP ~4.5). |
| Density | ~1.35 g/cm³ | Estimated based on bromonaphthalene derivatives. |
Spectral Characterization (Authoritative)
Accurate identification relies on NMR spectroscopy due to the compound's variable physical state. The following data is synthesized from high-resolution characterization in environmentally benign synthesis literature.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.45 | Doublet (d, J = 6.0 Hz) | 6H | –CH(CH ₃)₂ | Methyl protons of isopropyl group. |
| 4.61 – 4.87 | Multiplet (m) | 1H | –CH (CH₃)₂ | Methine proton; deshielded by oxygen. |
| 7.28 | Doublet (d, J = 8.6 Hz) | 1H | Ar-H (C3) | Ortho to isopropoxy group. |
| 7.39 – 7.53 | Multiplet (m) | 1H | Ar-H (C6/C7) | Naphthalene ring proton. |
| 7.53 – 7.61 | Multiplet (m) | 1H | Ar-H (C6/C7) | Naphthalene ring proton. |
| 7.76 – 7.85 | Multiplet (m) | 2H | Ar-H (C5, C8) | Per-positions; deshielded by ring currents. |
| 8.23 | Doublet (d, J = 8.6 Hz) | 1H | Ar-H (C4) | Ortho to Br; most deshielded doublet. |
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ | Frequency: 100 MHz[2][3][4]
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Aliphatic Signals: δ 22.0 (CH₃), 69.8 (CH-O).
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Aromatic Signals: δ 108.4 (C-Br), 119.7, 123.4, 126.2, 126.6, 127.6, 128.8, 129.3, 134.6 (C-Bridge), 155.7 (C-O).
Synthesis & Purification Protocols
Two primary methods exist: Classical Alkylation (Method A) and Green Micellar Synthesis (Method B). Method A is recommended for scale-up due to ease of workup.
Diagram 1: Synthesis Workflow
Caption: Standard Williamson ether synthesis pathway utilizing potassium carbonate as a base in a polar aprotic solvent system.
Method A: Classical Williamson Ether Synthesis
Objective: Alkylation of 1-bromo-2-naphthol.
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-naphthol (1.0 eq) in a 1:1 mixture of DMF and Acetone (0.5 M concentration).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. Stir at room temperature for 15 minutes. Observation: Suspension may thicken.
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Alkylation: Add 2-Bromopropane (1.5 eq) dropwise via syringe.
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Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[2]4) should disappear, and a less polar spot (Rf ~0.7) should appear.
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Workup:
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Purification: If the product is an oil, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Applications in Drug Development
This compound serves as a critical "building block" for introducing the naphthalene scaffold into pharmaceutical targets, particularly via palladium-catalyzed cross-coupling.
Diagram 2: Cross-Coupling Utility
Caption: Divergent synthetic utility in medicinal chemistry. The bulky isopropoxy group prevents side reactions at the C2 position.
Key Use Case: In the synthesis of Pyrazolopyrimidinyl inhibitors (ubiquitin-activating enzyme inhibitors), 1-bromo-2-isopropoxynaphthalene is coupled with pyrazolo[1,5-a]pyrimidine derivatives.[6] The isopropoxy group provides necessary lipophilicity and metabolic stability compared to a methoxy or hydroxy group.
Safety & Handling
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place away from light. The compound is stable at room temperature but should be kept under inert atmosphere (Nitrogen/Argon) for long-term storage to prevent ether oxidation.
References
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Environmentally Benign Electrophilic Halogenation of Naphthalenes. Scientific Research Publishing. (Provides NMR spectral data for 1-bromo-2-isopropoxynaphthalene).
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Synthesis of 1-Bromo-2-naphthol (Precursor Protocol). Organic Syntheses. (Foundational chemistry for the naphthol core).
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Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme. Google Patents (WO2013123169A1). (Application of the compound in drug synthesis).[2]
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PubChem Compound Summary: 1-Bromo-2-naphthol (Parent Compound Data). National Center for Biotechnology Information.
Sources
- 1. 188751-61-3|2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile|BLDPharm [bldpharm.com]
- 2. publicationslist.org [publicationslist.org]
- 3. scirp.org [scirp.org]
- 4. Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media [scirp.org]
- 5. 1-Bromo-2-naphthol | 573-97-7 [chemicalbook.com]
- 6. WO2013123169A1 - Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme - Google Patents [patents.google.com]
